2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a naphthoyl group attached to a phenylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 1-naphthoyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthoyl compounds.
Scientific Research Applications
2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
JWH-018: A synthetic cannabinoid with a similar naphthoyl structure but different functional groups.
1-(1-Naphthoyl)-2-naphthoic acid: Another naphthoyl compound with distinct chemical properties.
Uniqueness
2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a naphthoyl group with a phenylhydrazinecarbothioamide moiety. This structural arrangement imparts specific chemical reactivity and potential biological activities that are distinct from other naphthoyl compounds .
Properties
CAS No. |
292644-10-1 |
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Molecular Formula |
C18H15N3OS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(naphthalene-1-carbonylamino)-3-phenylthiourea |
InChI |
InChI=1S/C18H15N3OS/c22-17(16-12-6-8-13-7-4-5-11-15(13)16)20-21-18(23)19-14-9-2-1-3-10-14/h1-12H,(H,20,22)(H2,19,21,23) |
InChI Key |
VPCPYVYNTCKWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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